molecular formula C10H6N2O6 B155209 (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid CAS No. 10133-88-7

(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Cat. No. B155209
CAS RN: 10133-88-7
M. Wt: 250.16 g/mol
InChI Key: IYUGAIHDSMCVCC-UHFFFAOYSA-N
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Description

“(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid” is a chemical compound with the molecular formula C10H6N2O6 . It is also known as 2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.6±0.1 g/cm3, a boiling point of 494.5±30.0 °C at 760 mmHg, a vapor pressure of 0.0±1.3 mmHg at 25°C, an enthalpy of vaporization of 80.2±3.0 kJ/mol, and a flash point of 252.9±24.6 °C .

Scientific Research Applications

Solvation and Gel Formation

One notable application is in solvation studies and gel formation. Research demonstrates the role of similar compounds in controlling reaction paths and the formation of gels in specific solvents. For example, derivatives of isoindolyl-acetic acid have been shown to form gels in mixed solvents like DMSO and water, indicating their potential in materials science for creating novel gel-based materials (Singh & Baruah, 2008).

Drug Design and Molecular Interactions

These compounds have also been explored in drug design and molecular interactions studies. A derivative was identified as a weak selective antagonist in a drug discovery effort, showcasing the potential of such compounds in developing new pharmacological agents (Fells et al., 2009). Additionally, the utility of similar derivatives in electrochemical sensors for DNA hybridization, suggests their significance in biotechnology and diagnostic applications (Cha et al., 2003).

Complex Formation and Stability

Research on the complex formation between metal ions and isoindolyl-acetic acid derivatives provides insights into their application in coordination chemistry. These studies reveal the potential of these compounds in synthesizing metal complexes with specific properties, which could be of interest in catalysis and material science (Tekade et al., 2018).

Antimicrobial Agents

Isoindolyl-acetic acid derivatives have also been investigated for their antimicrobial properties, with some compounds showing activity against pathogenic strains. This highlights their potential application in developing new antimicrobial agents (Sah et al., 2011).

Crystal Structure Analysis

Additionally, the crystal structure analysis of similar compounds provides valuable insights into their molecular configurations, which is crucial for understanding their properties and potential applications in various scientific domains (Karmakar & Baruah, 2008).

properties

IUPAC Name

2-(5-nitro-1,3-dioxoisoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O6/c13-8(14)4-11-9(15)6-2-1-5(12(17)18)3-7(6)10(11)16/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUGAIHDSMCVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10906064
Record name (5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

CAS RN

10133-88-7
Record name 1,3-Dihydro-5-nitro-1,3-dioxo-2H-isoindole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10133-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10133-88-7
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Record name (5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-nitrophthalic anhydride (9.66 g, 50 mmol) and glycine (3.75 g, 50 mmol) in N,N-dimethylformamide was stirred for 30 minutes at 140° C. The reaction mixture was poured into water (150 mL). Resulting precipitate was collected by filtration and washed with water, which was collected by filtration and washed with water, which was recrystallized from ethanol to give 9.69 g (yield 77%) of the titled compound, m.p. 195.5°-196.5° C. (ethanol).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
9.66 g
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reactant
Reaction Step Two
Quantity
3.75 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two
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Quantity
150 mL
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reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

4-nitrophthalic anhydride (0.25 g, 0.0013 mol) and glycine (0.097 g, 0.0013 mol) were refluxed as above overnight. The clear solution was purified as per 120 to yield 0.28 g (86%) 140 as very pale yellow crystals: mp=195–96° C.; Rf 0.79 (A): Rf 0.75 (B): Rf 0.28 (D): IR(cm−1): 2811–3150 (OH), 3115 (C═CH), 1787 (C═O), 1730 (bs, C═O), 1622 (C═C), 1551 (N═O), 1412 (C═C), 1391 (C—O), 1351 (N═O), 1117 (C—O), 720 (C—CH); MS m/z (rel intensity) 250 (7), 249 (62), 205 (100), 122 (10).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.097 g
Type
reactant
Reaction Step One
Name
Yield
86%

Synthesis routes and methods III

Procedure details

To a mixture of concentrated sulfuric acid (350 ml) and fuming nitric acid (d=1.52)(60 ml) was added 2phthalimidoacetic acid (70 g) with stirring and under ice-cooling. The mixture was stirred for 1 hour under ice-cooling and for 2 hours at room temperature, and poured into ice-water (2 l). The resultant precipitate was collected by filtration and recrystallized from a mixture of water (2 l) and ethanol (1 l) to give the title compound (60 g) as light yellow sharp-pointed needles.
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three

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